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molecular formula C24H15ClFN3O3 B8435964 3-chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine

3-chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine

Cat. No. B8435964
M. Wt: 447.8 g/mol
InChI Key: MYWFEMBDJCCQDZ-UHFFFAOYSA-N
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Patent
US08754230B2

Procedure details

To a reactor was added 24 g of 3-chloro-2-(diphenylmethyleneamino) pyridin-4(1H)-one, DMF (100 mL), cesium carbonate (12.7 g; 0.5 eq) and difluoronitrobenzene (9.3 mL; 1.1 eq). The reaction mixture was heated to 95° C. and stirred for three hours. After the reaction was complete, the reaction mixture was poured onto crushed ice and the solids were filtered off and washed with water. The crude solids were charged back to the reactor and dissolved in THF (200 mL). Methanol was added and the mixture was distilled at a constant volume of 350 mL, until THF had been azeotropically removed. Additional methanol (100 mL) was added and the suspension was cooled to room temperature. The solids were filtered and dried under vacuum to yield 3-Chloro-N-(diphenylmethylene)-4-(2-fluoro-4-nitrophenoxy) pyridin-2-amine (23.3 g; 67% yield).
Quantity
24 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][NH:4][C:3]=1[N:9]=[C:10]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[F:29][C:30]1[C:31](F)=[C:32]([N+:36]([O-:38])=[O:37])[CH:33]=[CH:34][CH:35]=1>CN(C=O)C>[Cl:1][C:2]1[C:3]([N:9]=[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[N:4][CH:5]=[CH:6][C:7]=1[O:8][C:35]1[CH:34]=[CH:33][C:32]([N+:36]([O-:38])=[O:37])=[CH:31][C:30]=1[F:29] |f:1.2.3|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=C(NC=CC1=O)N=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
cesium carbonate
Quantity
12.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
9.3 mL
Type
reactant
Smiles
FC=1C(=C(C=CC1)[N+](=O)[O-])F
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The crude solids were charged back to the reactor
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in THF (200 mL)
ADDITION
Type
ADDITION
Details
Methanol was added
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled at a constant volume of 350 mL, until THF
CUSTOM
Type
CUSTOM
Details
had been azeotropically removed
ADDITION
Type
ADDITION
Details
Additional methanol (100 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC=CC1OC1=C(C=C(C=C1)[N+](=O)[O-])F)N=C(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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